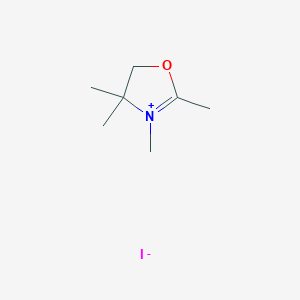

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide

説明

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a quaternary ammonium salt featuring a partially saturated oxazole ring. The core structure consists of a five-membered oxazolium ring with two methyl groups at the 4-position and additional methyl substituents at the 2- and 3-positions. The iodide counterion enhances its solubility in polar solvents, making it useful in organic synthesis and catalysis . This compound is typically synthesized via alkylation of the corresponding oxazole precursor, as evidenced by derivatives listed in supplier catalogs (e.g., Aldrich ATR Library), which highlight its role as a specialty reagent in asymmetric synthesis .

特性

IUPAC Name |

2,3,4,4-tetramethyl-5H-1,3-oxazol-3-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.HI/c1-6-8(4)7(2,3)5-9-6;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUNTWFQASJPIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(CO1)(C)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,4-tetramethyloxazoline with iodine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

Industrial production of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various reduced forms of the original compound .

科学的研究の応用

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

類似化合物との比較

4,5-Dihydro-1,2,4-oxadiazoles

These compounds share a partially saturated heterocyclic core but differ in ring atoms (two nitrogens vs. one nitrogen and one oxygen in oxazolium salts). For example, 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles are synthesized via cyclization of hydrazides or imine oxides, with three distinct synthetic routes reported . In contrast, 4,5-dihydrooxazolium salts are typically prepared via alkylation or quaternization of oxazole precursors .

Key Differences:

- Reactivity: Oxadiazoles participate in [3+3]-cycloadditions to form pyrimidinones, as demonstrated in chromium carbene complex reactions . Oxazolium salts, however, are more electrophilic due to their cationic nature, favoring nucleophilic substitutions or charge-transfer interactions.

- Stability: Dihydro-1,2,4-oxadiazoles are neutral and thermally stable intermediates , whereas oxazolium iodides are hygroscopic and require anhydrous handling .

4,5-Dihydro-1,2,4-triazoles

These nitrogen-rich analogs exhibit distinct pharmacological profiles. For instance, 4,5-dihydro-1,2,4-triazole derivatives synthesized from oxadiazole precursors via ammonia-mediated ring expansion showed moderate anticancer activity (IC50: 10–50 µM) against breast cancer cell lines . In contrast, oxazolium salts are less explored in medicinal chemistry but are valued as ionic liquids or catalysts .

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Cyclic voltammetry and DFT studies on 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles reveal that electron-withdrawing groups (e.g., NO2) lower reduction potentials, enhancing redox activity . For oxazolium salts, the tetramethyl substituents at the 4-position create steric hindrance, reducing ring strain and increasing thermal stability compared to unsubstituted analogs .

生物活性

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- IUPAC Name : 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide

- CAS Number : 70489-82-6

- Molecular Formula : C8H12N2O·I

The biological activity of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is primarily attributed to its ability to interact with various biological targets. The compound is believed to influence multiple biochemical pathways that are crucial for cellular function.

Target Interactions

- Receptor Binding : It has been suggested that this compound may bind to specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes that play a role in inflammation and oxidative stress.

Biological Activities

Research indicates that 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation by modulating pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

-

Study on Antioxidant Activity :

- Objective : To assess the free radical scavenging ability using DPPH assay.

- Results : The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity.

-

Study on Anti-inflammatory Effects :

- Objective : To determine the effect on TNF-alpha and IL-6 production in LPS-stimulated macrophages.

- Results : A dose-dependent reduction in cytokine levels was observed with treatment concentrations ranging from 10 to 100 µg/mL.

Comparative Analysis

The following table summarizes the biological activities of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide compared to similar compounds:

| Compound Name | Antimicrobial | Antioxidant | Anti-inflammatory |

|---|---|---|---|

| 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide | Yes | Yes | Yes |

| Compound A (e.g., Benzothiazole derivative) | Moderate | Yes | Moderate |

| Compound B (e.g., Furo[3,2-b]pyridine) | Yes | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。